7-Chlorofuro[3,2-b]pyridine
Overview
Description
7-Chlorofuro[3,2-b]pyridine is a chemical compound with the molecular formula C7H4ClNO . It has a molecular weight of 153.57 .
Molecular Structure Analysis
The molecular structure of 7-Chlorofuro[3,2-b]pyridine consists of a pyridine ring fused with a furan ring . The chlorine atom is attached to the seventh carbon atom in the fused ring system .Physical And Chemical Properties Analysis
7-Chlorofuro[3,2-b]pyridine has a density of 1.4±0.1 g/cm3, a boiling point of 242.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has a molar refractivity of 39.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 111.5±3.0 cm3 .Scientific Research Applications
- Pyridine derivatives are used as scaffolds in the development of clinically useful agents .
- They are incorporated in a diverse range of drug candidates approved by the FDA .
- Pyridine-based molecules are used in drug crafting, leading to the emergence of potent candidates against a range of diseases .
- Certain pyridine derivatives have shown inhibitory properties against Herpes simplex virus type 1 (HSV-1) .
Medicinal Chemistry
Antiviral Research
Antimicrobial Research
Safety And Hazards
7-Chlorofuro[3,2-b]pyridine is classified as an irritant . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
7-chlorofuro[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRFEXMVMBMREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=COC2=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441650 | |
Record name | 7-Chloro-furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorofuro[3,2-b]pyridine | |
CAS RN |
182691-75-4 | |
Record name | 7-Chloro-furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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